molecular formula C12H22O2 B14578611 3,3-Diethoxy-1,2-dimethylcyclohex-1-ene CAS No. 61365-84-2

3,3-Diethoxy-1,2-dimethylcyclohex-1-ene

Cat. No.: B14578611
CAS No.: 61365-84-2
M. Wt: 198.30 g/mol
InChI Key: NBNYSZSXYNOZPI-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1,2-dimethylcyclohex-1-ene is an organic compound with a cyclohexene ring structure substituted with two ethoxy groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-1,2-dimethylcyclohex-1-ene typically involves the reaction of 1,2-dimethylcyclohexene with ethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-1,2-dimethylcyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,3-Diethoxy-1,2-dimethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1,2-dimethylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its use and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclohex-1-ene: Lacks the ethoxy groups, resulting in different chemical properties and reactivity.

    3,3-Diethoxycyclohex-1-ene: Similar structure but without the methyl groups, leading to variations in steric and electronic effects.

    1,2-Dimethylcyclohex-1-ene: Lacks the ethoxy groups, affecting its chemical behavior and applications.

Uniqueness

3,3-Diethoxy-1,2-dimethylcyclohex-1-ene is unique due to the presence of both ethoxy and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.

Properties

CAS No.

61365-84-2

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3,3-diethoxy-1,2-dimethylcyclohexene

InChI

InChI=1S/C12H22O2/c1-5-13-12(14-6-2)9-7-8-10(3)11(12)4/h5-9H2,1-4H3

InChI Key

NBNYSZSXYNOZPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(=C1C)C)OCC

Origin of Product

United States

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